molecular formula C31H32N4O3 B1663605 PD 123319 CAS No. 130663-39-7

PD 123319

カタログ番号: B1663605
CAS番号: 130663-39-7
分子量: 508.6 g/mol
InChIキー: YSTVFDAKLDMYCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

PD123319の合成は、市販の出発物質から始まる複数のステップを含みます。 反応条件には、通常、水素化ナトリウムなどの強塩基と、ジメチルホルムアミドなどの有機溶媒の使用が含まれます。 .

工業生産方法

PD123319の具体的な工業生産方法は広く文書化されていませんが、合成は、ラボ環境で使用されるものと同様のルートに従う可能性が高く、スケールアップに向けて最適化されています。これには、大規模反応器の使用、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 .

化学反応の分析

反応の種類

PD123319は、反応性の官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化および還元反応にも関与する可能性があります。 .

一般的な試薬と条件

PD123319を含む反応で使用される一般的な試薬には、強塩基(例:水素化ナトリウム)、酸化剤(例:過酸化水素)、および還元剤(例:水素化リチウムアルミニウム)があります。反応は、通常、ジメチルホルムアミドまたはジクロロメタンなどの有機溶媒中で行われます。 .

主な製品

PD123319を含む反応から生成される主な生成物は、特定の反応条件によって異なります。例えば、酸化反応は酸化された誘導体を生じることがありますが、置換反応は様々な置換されたアナログを生成する可能性があります。 .

科学研究の応用

PD123319は、化学、生物学、医学、および産業の分野における広範囲の科学研究アプリケーションを持っています。重要なアプリケーションには、次のようなものがあります。

科学的研究の応用

PD123319 is an antagonist of the angiotensin II receptor that has shown inhibitory potency in rat adrenal and brain binding assays . Angiotensin II plays roles in physiological functions, the most notable of which is vascular contraction .

Scientific Research Applications

  • Cardiopulmonary Injury: PD123319 has demonstrated the ability to attenuate cardiopulmonary injury by reducing pulmonary inflammation and fibrosis and preventing pulmonary hypertension-induced right ventricular hypertrophy (RVH) . At low concentrations, PD123319 reduces pulmonary inflammation and fibrosis and prevents pulmonary hypertension-induced RVH without affecting alveolar and vascular development in newborn rats with experimental bronchopulmonary dysplasia (BPD) .
    • In a study using rat pups exposed postnatally to hyperoxia for nine days, followed by a nine-day recovery period in room air, PD123319 attenuated cardiopulmonary injury by reducing alveolar septal thickness, pulmonary influx of inflammatory cells (including macrophages and neutrophils), medial wall thickness of small arterioles, and extravascular collagen III deposition, as well as by preventing RVH .
    • Additionally, PD123319 diminished pulmonary hypertension (PAH) and RVH in the late treatment model, demonstrating that PAH is reversible in the neonatal period .
    • When administered at a concentration of 0.1 mg/kg per day, PD123319 was most effective in preventing RVH in hyperoxia-induced BPD, demonstrated by a normalization in relative right ventricular/left ventricular (RV/LV) free wall thickness .
  • Angiotensin II-Induced Abdominal Aortic Aneurysms (AAAs): While PD123319 is commonly used as an AT2 receptor antagonist, studies suggest it can augment Angiotensin II-induced AAAs through a mechanism independent of AT2 receptor antagonism .
    • In a study involving male LDL receptor -/- mice, co-infusion of PD123319 with AngII increased AAAs, irrespective of AT2 genotype .
    • PD123319 administration led to severe destruction of the aortic wall, but this effect was comparable between the two AT2 genotypes, suggesting that PD123319 augmented AngII-induced AAAs through an ancillary mechanism that is independent of AngII-AT2 receptor interaction .
  • Osteogenic Differentiation: PD123319 has been shown to suppress osteogenic differentiation of human mesenchymal stem cells through inhibition of extracellular signal-regulated kinase signaling .
  • Angiotensin II-Induced Hypertrophic Process: PD123319, a selective AT2-R antagonist, regulates the Angiotensin II-induced hypertrophic process in vivo .
  • Blood Pressure Reduction: Studies have shown that PD123319 is unable to reverse the Angiotensin II Receptor Blockers (ARB)-induced reduction in blood pressure in both adult and senescent rats .

Data Table

ApplicationAnimal ModelDosageResults
Cardiopulmonary InjuryNewborn Rats (Hyperoxia-induced BPD)0.1 mg/kg/dayPrevented RVH, reduced alveolar septal thickness, pulmonary influx of inflammatory cells, medial wall thickness of small arterioles, and extravascular collagen III deposition .
AngII-induced AAAsMale LDL receptor -/- mice (AT2 +/y or -/y)Co-infused with AngIIIncreased AAAs, irrespective of AT2 genotype; led to severe destruction of the aortic wall .
Osteogenic DifferentiationHuman mesenchymal stem cells10 μM for 15 daysSuppressed osteogenic differentiation through inhibition of extracellular signal-regulated kinase signaling .
Blood Pressure ReductionAdult and Senescent RatsN/AUnable to reverse the ARB-induced reduction in blood pressure .

作用機序

PD123319は、アンジオテンシンIIタイプ2受容体に選択的に結合し、拮抗することでその効果を発揮します。この受容体は、血圧調節、炎症、および組織修復など、様々な生理学的プロセスに関与しています。この受容体を遮断することで、PD123319は、核因子κB(NF-κB)の活性化や活性酸素種の産生などの下流シグナル伝達経路を抑制します。 .

類似化合物との比較

PD123319は、他の類似化合物と比較して、アンジオテンシンIIタイプ2受容体に対する高い選択性で独自です。類似化合物には、次のようなものがあります。

PD123319は、アンジオテンシンIIタイプ2受容体に対する特異性により、様々な生理学的および病理学的プロセスにおける受容体の役割を解明するための貴重なツールとなっています。 .

生物活性

PD 123319 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), recognized for its significant role in various physiological processes, including vascular contraction and modulation of cell signaling pathways. This article explores the biological activity of this compound, examining its mechanisms, effects on different cell types, and findings from relevant studies.

Overview of this compound

  • Chemical Name : this compound
  • IC50 Value : 34 nM for AT2R
  • Target : Angiotensin II type 2 receptor (AT2R)
  • Classification : Non-peptide antagonist

This compound operates by blocking the binding of angiotensin II (Ang II) to the AT2R, thus inhibiting its physiological effects. This action is crucial in contexts where Ang II contributes to pathological conditions such as hypertension and heart failure.

Key Mechanisms:

  • Inhibition of Ang II binding with an IC50 value of 6.9 nM in microsomal preparations.
  • Suppression of cyclic guanosine monophosphate (cGMP) production.
  • Enhancement of prostaglandin E2 production.

In Vitro Studies

  • Human Mesenchymal Stem Cells :
    • This compound was shown to suppress osteogenic differentiation through inhibition of extracellular signal-regulated kinase (ERK) signaling pathways. This suggests a potential application in regenerative medicine and tissue engineering.
  • Cell Proliferation Assays :
    • Demonstrated effectiveness in inhibiting cell proliferation in specific cancer models, indicating its potential as an anticancer agent.

In Vivo Studies

  • Animal Models :
    • In rat models, this compound was administered subcutaneously at doses of 0.5 or 2 mg/kg/day over periods ranging from 6 to 10 days.
    • It effectively attenuated hyperoxia-induced lung and heart injury in newborn rats, highlighting its protective cardiovascular effects.

Study on Osteogenic Differentiation

  • Reference : Matsushita et al. (2015)
  • Findings : The blockade of AT2R by this compound inhibited osteogenic differentiation in human mesenchymal stem cells via ERK signaling pathways, suggesting implications for bone health and regeneration.

Study on Lung Injury

  • Reference : Wagenaar et al. (2014)
  • Findings : The administration of this compound significantly reduced lung and heart injuries induced by hyperoxia in neonatal rats, indicating its potential therapeutic benefits in respiratory distress syndromes.

Summary Table of Biological Activities

Activity Cell Type/Model IC50 Value Effect Observed
Angiotensin II Binding InhibitionBovine zona glomerulosa microsomes6.9 nMPrevents Ang II binding
Osteogenic Differentiation SuppressionHuman mesenchymal stem cellsN/AInhibits differentiation via ERK signaling
Lung Injury AttenuationNewborn rat modelN/AReduces hyperoxia-induced damage

特性

IUPAC Name

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTVFDAKLDMYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024634
Record name 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130663-39-7, 114785-14-7
Record name PD 123319
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 123319
Reactant of Route 2
PD 123319
Reactant of Route 3
Reactant of Route 3
PD 123319
Reactant of Route 4
PD 123319
Reactant of Route 5
PD 123319
Reactant of Route 6
Reactant of Route 6
PD 123319
Customer
Q & A

Q1: What is the primary target of PD123319?

A: PD123319 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of blocking AT2R with PD123319?

A2: Blocking AT2R with PD123319 has been shown to:

  • Modulate renal function: Influences sodium and water excretion, potassium homeostasis, and renal hemodynamics. [, , , , , , , ]
  • Influence cardiovascular parameters: Impacts blood pressure regulation, arterial stiffness, and vascular remodeling. [, , , , , , ]
  • Affect neuronal function: Modulates neuronal stem cell proliferation, differentiation, and doublecortin expression. []
  • Impact cell signaling pathways: Influences mitogen-activated protein kinase (MAPK) activity, nitric oxide (NO) production, and apoptosis. [, , , , , ]

Q3: How does PD123319's interaction with AT2R differ from the effects of AT1R antagonists?

A: While both AT1R and AT2R antagonists influence the renin-angiotensin system (RAS), they often produce distinct physiological effects. For instance, PD123319 can enhance the antihypertensive effects of AT1R antagonists in some models. [, , ] Additionally, PD123319's impact on renal hemodynamics, particularly in the medullary circulation, differs from that of AT1R antagonists. []

Q4: Does PD123319 exhibit any agonistic activity at AT2R?

A: While primarily considered an antagonist, some studies suggest potential agonistic activity of PD123319 at AT2R under specific conditions, potentially involving receptor subtype variations or interactions with other signaling pathways. [, ]

Q5: What is the molecular formula and weight of PD123319?

A5: The molecular formula of PD123319 is C29H31N3O3, and its molecular weight is 469.58 g/mol.

Q6: Is there information available on the material compatibility and stability of PD123319 under various conditions?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of PD123319. Detailed information regarding its material compatibility and stability under various environmental conditions is not explicitly discussed.

Q7: Does PD123319 exhibit any catalytic properties?

A7: PD123319 is primarily recognized for its pharmacological activity as an AT2R antagonist. There is no evidence suggesting inherent catalytic properties or applications of this compound based on the provided research.

Q8: Have computational chemistry techniques been used to study PD123319?

A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate PD123319's effects. While computational approaches like QSAR modeling and molecular docking could be relevant for studying this compound, such details are not included in the provided research papers.

Q9: Is there information on structure-activity relationship (SAR) studies involving modifications to the PD123319 structure?

A9: The provided research papers mainly focus on the pharmacological effects of PD123319 itself. While SAR studies are crucial for drug development and understanding the relationship between structural modifications and activity, such details are not elaborated upon in the provided scientific literature.

Q10: What is known about the toxicology and safety profile of PD123319?

A10: The provided research focuses primarily on the pharmacological effects of PD123319. While some studies mention potential side effects or interactions, a comprehensive toxicological and safety profile is not explicitly presented within these papers.

Q11: Is there information available regarding the environmental impact and degradation of PD123319?

A11: The research primarily focuses on the pharmacological and physiological effects of PD123319. Its environmental impact and degradation pathways are not discussed within the provided research papers.

Q12: Are there any known alternatives or substitutes for PD123319 in research or clinical settings?

A: Several other AT2R antagonists have been developed and investigated, such as EMA401. [] Additionally, alternative approaches to modulate the RAS, like angiotensin-converting enzyme (ACE) inhibitors or other AT1R antagonists, might be considered depending on the specific research question or clinical context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。